molecular formula C12H17FN2O2 B2682168 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide CAS No. 926266-56-0

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide

Cat. No.: B2682168
CAS No.: 926266-56-0
M. Wt: 240.278
InChI Key: ZGMZUXQGWOVQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide involves several steps. One common method starts with 2-amino-5-fluoropyridine as a key intermediate . The synthetic route typically includes nitrification, amino acetylation, reduction of nitro groups, diazotization, Schiemann reaction, and hydrolysis of acetyl groups . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.

Chemical Reactions Analysis

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)15-11(16)7-17-10-6-8(13)4-5-9(10)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMZUXQGWOVQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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